molecular formula C7H15FN2 B1625425 2-(4-Fluoro-piperidin-1-YL)-ethylamine CAS No. 477576-97-9

2-(4-Fluoro-piperidin-1-YL)-ethylamine

Cat. No. B1625425
CAS RN: 477576-97-9
M. Wt: 146.21 g/mol
InChI Key: AAUYPCYZXNLRGH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-piperidin-1-YL)-ethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its ability to interact with various receptors in the human body, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-(4-Fluoro-piperidin-1-YL)-ethylamine is still being studied. However, researchers believe that the compound works by binding to specific receptors in the human body, which triggers a cascade of biochemical reactions that lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Fluoro-piperidin-1-YL)-ethylamine has a wide range of biochemical and physiological effects. The compound has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can improve mood and cognitive function. Additionally, the compound has been shown to have analgesic properties and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Fluoro-piperidin-1-YL)-ethylamine is its ability to interact with multiple receptors in the human body. This makes it a promising candidate for the development of new drugs that target multiple pathways. However, the compound has some limitations in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for research on 2-(4-Fluoro-piperidin-1-YL)-ethylamine. Some potential areas of focus include:
1. Further research on the compound's mechanism of action and its interactions with different receptors in the human body.
2. The development of new drugs based on the compound's structure and properties.
3. The exploration of the compound's potential applications in the treatment of various diseases, including depression, anxiety, and chronic pain.
4. The investigation of the compound's potential toxicity and safety profile.
5. The development of new synthesis methods for the compound that are more efficient and cost-effective.
Conclusion:
2-(4-Fluoro-piperidin-1-YL)-ethylamine is a promising compound with numerous potential applications in the field of medicinal chemistry. Its ability to interact with multiple receptors in the human body makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have found that 2-(4-Fluoro-piperidin-1-YL)-ethylamine has the ability to interact with various receptors in the human body, including the serotonin receptor, the dopamine receptor, and the norepinephrine receptor.

properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-7-1-4-10(5-2-7)6-3-9/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUYPCYZXNLRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478608
Record name 2-(4-FLUORO-PIPERIDIN-1-YL)-ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-piperidin-1-YL)-ethylamine

CAS RN

477576-97-9
Record name 2-(4-FLUORO-PIPERIDIN-1-YL)-ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (4-fluoro-piperidin-1-yl)-acetonitrile (0.480 mg, 3.2 mmol) in THF 92 mL0 was added to LAH (148 mg, 1.2 eq.) in THF (15 mL). The mixture was heated at 50° C. for 18 hours. The cooled reaction was quenched with NaOH solution until white solid precipitated out. The solid was filtered off and the filtrate was concentrated to give 335 mg (71%) of 2-(4-fluoro-piperidin-1-yl)-ethylamine.
Quantity
0.48 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
148 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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